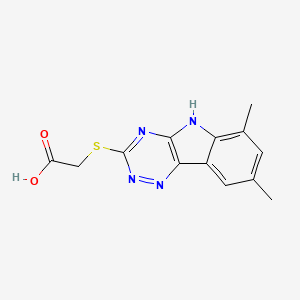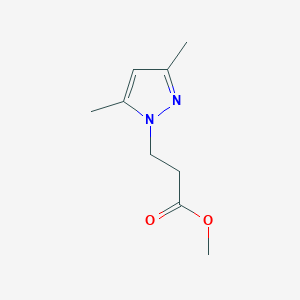
Methyl 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoate
Overview
Description
Methyl 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoate is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Methyl 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoate derivatives, such as BT36 and BT43, have been synthesized and shown to be highly effective corrosion inhibitors for C38 steel in hydrochloric acid solutions. Their efficiency in protecting against corrosion exceeds 95% at low concentrations. These compounds function through cathodic inhibition by polarization and charge-transfer, following the Langmuir adsorption isotherm. Quantum chemical data support their inhibition effectiveness, correlating with molecular structures (Missoum et al., 2013).
Catalytic Properties
This compound and related compounds have been examined for their catalytic properties. The in-situ generated copper (II) complexes of these compounds catalyze the oxidation of catechol to quinone with dioxygen at ambient conditions. The rates of catalysis vary among different complexes, demonstrating their potential in catalytic applications (Boussalah et al., 2009).
Inhibitory Effect on Platelet Aggregation
4-(1H-pyrazol-1-yl)-2-butylamine derivatives, which can be derived from the reaction of pyrazole and 3,5-dimethylpyrazole with methyl vinyl ketone, exhibit inhibitory effects on platelet aggregation in vitro. These findings suggest potential medical applications of this compound derivatives in the management of conditions related to blood platelets (Ferroni et al., 1989).
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural characterization of this compound derivatives. These include studies on their X-ray structures, electrochemical properties, and cytotoxic effects. For instance, the synthesis and crystal structure of novel 1‐(3,5‐Dimethyl‐1H‐pyrazol‐1‐yl)‐3‐(substituted anilino)propan‐1‐ones have been reported, providing insights into their structural characteristics and potential applications in various fields (Saeed et al., 2009).
Mechanism of Action
Target of Action
Methyl 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoate is a pyrazole derivative . Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities It has been suggested that it may interact with theLeishmania major pteridine reductase 1 (LmPTR1) , a key enzyme in the folate pathway of the Leishmania parasite .
Mode of Action
A molecular simulation study suggests that it has a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may inhibit the activity of LmPTR1, thereby disrupting the folate pathway and affecting the survival of the parasite.
Biochemical Pathways
The compound is believed to affect the folate pathway in Leishmania parasites by inhibiting the activity of LmPTR1 . The folate pathway is crucial for the survival of the parasite as it is involved in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. Disruption of this pathway can lead to the death of the parasite.
Pharmacokinetics
Its solubility and other physicochemical properties suggest that it may have good bioavailability
Result of Action
The inhibition of LmPTR1 by this compound can disrupt the folate pathway, leading to the death of the Leishmania parasite . This results in potent antileishmanial activity. The compound also shows antimalarial activity, suggesting that it may have a similar mode of action against the Plasmodium parasite .
Properties
IUPAC Name |
methyl 3-(3,5-dimethylpyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-6-8(2)11(10-7)5-4-9(12)13-3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFALMQGMKGACLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




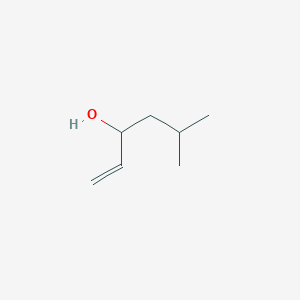
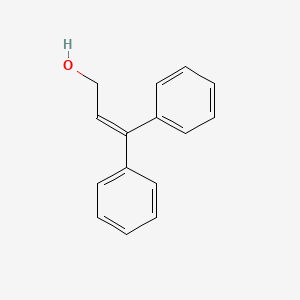

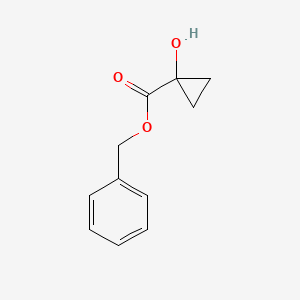


![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B3141613.png)
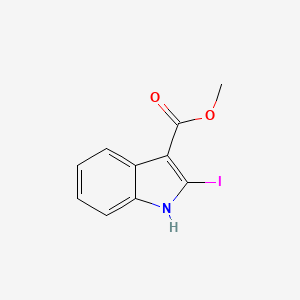

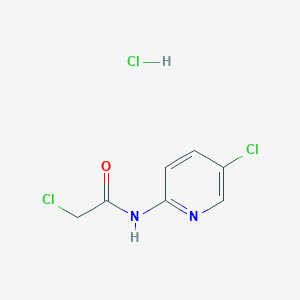
![[5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrinato]copper(II)](/img/structure/B3141642.png)
